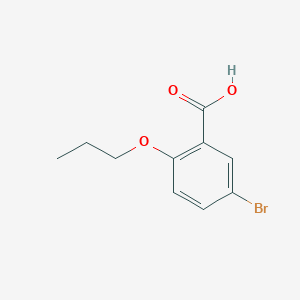

5-Bromo-2-propoxybenzoic acid

Descripción

5-Bromo-2-propoxybenzoic acid (CAS: 60783-91-7) is a substituted benzoic acid derivative featuring a bromine atom at the 5-position and a propoxy group at the 2-position of the aromatic ring. Its molecular structure (HOOC-C₆H₃(Br)-OCH₂CH₂CH₃) confers unique physicochemical properties, including moderate lipophilicity due to the propoxy substituent and reactivity influenced by the electron-withdrawing bromine atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty chemicals .

Propiedades

IUPAC Name |

5-bromo-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKNXSROQAGMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399246 | |

| Record name | 5-bromo-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60783-91-7 | |

| Record name | 5-Bromo-2-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60783-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-propoxybenzoic acid typically involves the bromination of 2-propoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-propoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Aplicaciones Científicas De Investigación

Antidiabetic Agents

One prominent application of 5-bromo-2-propoxybenzoic acid is its role as an intermediate in the synthesis of antidiabetic drugs, particularly sodium-glucose cotransporter-2 (SGLT-2) inhibitors. These inhibitors function by blocking glucose reabsorption in the kidneys, thereby lowering blood sugar levels without relying on insulin secretion from pancreatic beta cells. The synthesis involves bromination reactions that yield high-purity intermediates suitable for pharmaceutical applications .

Anticancer Research

Research has indicated that derivatives of phenyl purinone, which can be synthesized using this compound, exhibit potential for treating precancerous lesions. These compounds inhibit the growth of cancer cells, showcasing the compound's relevance in developing anticancer therapies .

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that exhibit specific properties such as enhanced solubility or thermal stability. The incorporation of bromine into polymer backbones can facilitate cross-linking and improve mechanical properties.

Chemical Analysis

The compound serves as a standard reference material in analytical chemistry for developing methods to assess the purity and concentration of similar compounds. Its distinct spectral characteristics make it suitable for use in techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Case Studies and Research Findings

Studies have demonstrated that derivatives synthesized from this compound exhibit significant biological activity against various cell lines, indicating their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-propoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Substituent Effects and Physicochemical Properties

The table below compares substituents, molecular features, and applications of 5-bromo-2-propoxybenzoic acid with analogous benzoic acid derivatives:

Key Observations :

- Acidity : Fluorine substituents (e.g., in 5-bromo-2,4-difluorobenzoic acid) lower the pKa of the carboxylic acid group, increasing reactivity in nucleophilic reactions .

- Synthetic Challenges : Bromination at the 5-position is common, but steric effects from substituents like chlorine (in 5-bromo-4-chloro-2-methoxy-benzoic acid) can lead to byproducts (e.g., 9:1 product-to-debrominated impurity ratio) .

Commercial Availability

- The target compound is discontinued, limiting its accessibility compared to analogs like 5-bromo-2,4-difluorobenzoic acid, which remains in production for agrochemical applications .

Actividad Biológica

5-Bromo-2-propoxybenzoic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by the following structure:

- Molecular Formula : C11H13BrO3

- Molecular Weight : 285.13 g/mol

The compound features a bromine atom at the 5-position and a propoxy group at the 2-position of the benzoic acid ring, which contributes to its unique chemical reactivity and biological properties.

Antidiabetic Properties

Recent studies have indicated that this compound may serve as a key intermediate in the synthesis of antidiabetic agents, particularly SGLT-2 inhibitors. These inhibitors function by blocking sodium-glucose co-transporter 2, leading to decreased reabsorption of glucose in the kidneys and promoting glucose excretion in urine. This mechanism is particularly beneficial for managing type 2 diabetes mellitus .

Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives of propoxybenzoic acids have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar effects . The inhibition of inflammatory pathways can be crucial in treating various chronic inflammatory diseases.

Antimicrobial Activity

Some studies suggest that benzoic acid derivatives, including those with bromine substitutions, can exhibit antimicrobial activity against certain bacteria and fungi. The presence of halogen atoms often enhances the bioactivity of organic compounds by increasing their lipophilicity and enabling better membrane penetration .

Synthesis and Application in Drug Development

A notable patent describes a method for synthesizing 5-bromo-2-chlorobenzoic acid, which is related to the synthesis of antidiabetic drugs. The method emphasizes high selectivity and yield, highlighting the compound's utility as a precursor in pharmaceutical applications .

Pharmacological Studies

In vitro studies have demonstrated that this compound can modulate glucose uptake in cell lines, indicating its potential role in enhancing insulin sensitivity. This effect aligns with its proposed use in developing new therapeutic agents for diabetes management .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 285.13 g/mol |

| Biological Activities | Antidiabetic, anti-inflammatory, antimicrobial |

| Mechanism of Action | Inhibition of glucose reabsorption (SGLT-2 inhibition) |

| Potential Applications | Drug development for diabetes and inflammatory diseases |

Q & A

Q. Key factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature : Bromination at 0–25°C minimizes side reactions .

How can researchers characterize this compound, and what spectral discrepancies might arise?

Basic

Techniques :

- ¹H/¹³C NMR : Identify substituent positions. For example, the propoxy group’s –OCH₂– protons resonate at δ 3.5–4.0 ppm, while the aromatic Br substituent deshields adjacent protons .

- IR : Confirm carboxylic acid (2500–3000 cm⁻¹ broad O–H stretch) and ether (C–O stretch at ~1100 cm⁻¹) functional groups .

Advanced

Resolving contradictions :

- Overlapping signals : Use 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments.

- Impurity identification : Compare HPLC retention times with standards (e.g., unreacted precursors or dehalogenated byproducts) .

What challenges arise in optimizing bromination efficiency for this compound synthesis?

Q. Advanced

- Regioselectivity : Competing bromination at the 3- or 4-position can occur. Use directing groups (e.g., –COOH) or steric hindrance (e.g., bulky propoxy group) to favor 5-bromo formation .

- Side reactions : Hydrolysis of the propoxy group under acidic bromination conditions. Mitigate by using milder reagents (e.g., NBS in CCl₄) .

Q. Data-driven optimization :

- DOE (Design of Experiments) : Vary Br₂ stoichiometry (1.0–1.2 eq) and reaction time (2–6 hrs) to maximize yield .

How does the propoxy group influence the physicochemical properties of this compound compared to other substituents?

Q. Advanced

| Property | This compound (Estimated*) | 5-Bromo-2-methylbenzoic acid | 5-Bromo-2-fluorobenzoic acid |

|---|---|---|---|

| Melting Point (°C) | ~160–165 | 167–171 | Not reported |

| pKa | ~3.5–4.0 | 3.48 | ~3.2–3.6 |

| LogP | ~2.8–3.2 | 2.59 | 2.3–2.7 |

*Estimates based on substituent effects:

- Propoxy : Increases lipophilicity (↑LogP) vs. –F or –CH₃.

- Steric effects : Lower melting point than –CH₃ due to reduced crystal packing efficiency.

What role does this compound play in synthesizing bioactive molecules?

Q. Advanced

Q. Methodology :

- Cross-coupling : Pd-catalyzed reactions (e.g., with arylboronic acids) require anhydrous conditions and inert atmospheres .

How should researchers handle safety and stability concerns with this compound?

Q. Basic

Q. Advanced

How can conflicting literature data on brominated benzoic acid derivatives be critically analyzed?

Q. Advanced

- Reproducibility : Verify reaction conditions (e.g., purity of starting materials, solvent grade).

- Data validation : Cross-reference NMR/IR with published spectra of analogues (e.g., 5-Bromo-2-methylbenzoic acid ).

- Computational modeling : Use DFT calculations to predict regioselectivity and compare with experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.